An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Chloride Hexahydrate
An In-depth Technical Guide to the Physical and Chemical Properties of Ferric Chloride Hexahydrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on ferric chloride hexahydrate (FeCl₃·6H₂O) , the common hydrated form of iron(III) chloride. The term "ferrous" refers to iron in the +2 oxidation state (FeCl₂), which has different properties. Given the prevalence of data for the ferric form, this document assumes "ferric" was intended.
Introduction
Ferric chloride hexahydrate is an inorganic compound with the formula FeCl₃·6H₂O.[1] It is a widely utilized chemical in industrial applications, organic synthesis, and pharmaceutical research.[2] As a strong Lewis acid and a precursor to iron oxides, its properties are of significant interest.[2][3] This compound exists as yellow-orange or brownish-yellow monoclinic crystals and is highly hygroscopic, readily absorbing moisture from the air to deliquesce into a reddish-brown liquid.[4][5][6] A thorough understanding of its physical and chemical characteristics is essential for its effective and safe application in research and development.
Physical Properties
The physical characteristics of ferric chloride hexahydrate are summarized below. These properties are crucial for handling, storage, and application in various experimental setups.
Table 1: Key Physical Properties of Ferric Chloride Hexahydrate
| Property | Value | References |
| Molecular Formula | FeCl₃·6H₂O | [1][2] |
| Molecular Weight | 270.30 g/mol | [1][7][8] |
| Appearance | Yellow-orange to yellowish-brown monoclinic crystals or powder. | [4][5][6][9] |
| Melting Point | 37 °C (99 °F) | [2][4][5][10] |
| Boiling Point | 280-285 °C (decomposes) | [2][4][5][10] |
| Density | 1.82 g/cm³ | [4][5][10][11] |
| pH | ~1.8 (for a 10 g/L solution at 25 °C) | [11] |
| Odor | Slight HCl odor | [5][10] |
Table 2: Solubility of Ferric Chloride Hexahydrate
| Solvent | Solubility | Temperature | References |
| Water | 920 g/L | 20 °C | [5][8] |
| Acetone | Highly soluble | - | [4][8] |
| Methanol | Highly soluble | - | [8] |
| Ethanol | Highly soluble (Very soluble in 96%) | - | [4][8][9] |
| Diethyl Ether | Highly soluble | - | [4] |
| Glycerol | Insoluble | - | [5][6] |
Crystal Structure
The definitive solid-state structure of ferric chloride hexahydrate has been determined by three-dimensional single-crystal X-ray diffraction.[12][13] The analysis reveals that the chemical structure is more accurately represented as trans-[FeCl₂(H₂O)₄]Cl·2H₂O .[12][13]
In this structure:
-
The iron(III) ion is at the center of an octahedral complex.
-
It is coordinated by four water molecules and two chloride ions arranged in a trans configuration.[12]
-
The remaining chloride ion and two water molecules exist outside this coordination sphere within the crystal lattice.[12]
-
The crystals belong to the monoclinic space group C2/m.[12]
-
Hydrogen bonding exists between the coordinated water molecules, the free chloride ion, and the unbound water molecules, in addition to electrostatic forces.[12]
Chemical Properties and Reactivity
4.1 Hygroscopic and Deliquescent Nature Ferric chloride hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This property is so pronounced that the compound is deliquescent; it will absorb enough water to dissolve and form a liquid solution.[5][6] This necessitates storage in tightly sealed containers with protection from moisture.[14]
4.2 Acidity and Hydrolysis In aqueous solutions, ferric chloride hexahydrate is a strong Lewis acid. The solution is acidic due to the hydrolysis of the [Fe(H₂O)₆]³⁺ aqua-ion, which is formed upon dissolution.[3] This reaction releases protons (H⁺), resulting in a low pH. The hydrolysis can proceed to form ferric hydroxide (B78521) precipitates.[3][6]
4.3 Thermal Decomposition Upon heating, ferric chloride hexahydrate does not simply lose its water of hydration. The process is complex and involves simultaneous dehydration and hydrolysis (dehydrochlorination).[3][15]
-
Initial Melting: The compound melts in its own water of crystallization around 37 °C.[4][15]
-
Dehydration and Decomposition: Above 100 °C, both dehydration and decomposition occur simultaneously.[15] Heating in air leads to the release of water and hydrogen chloride (HCl) gas.[16][17]
-
Intermediate Formation: At temperatures between 250-300 °C, a stable hydrated basic salt, Fe(OH)₂Cl, can form. Iron oxychloride (FeOCl) is also a key intermediate.[13][15]
-
Final Product: The final product of thermal decomposition in air at higher temperatures (around 400 °C and above) is primarily iron(III) oxide (α-Fe₂O₃, hematite).[13][15][18]
Figure 1: Simplified thermal decomposition pathway of ferric chloride hexahydrate in air.
4.4 Reactivity with Other Substances
-
Bases: Reacts violently with strong bases, releasing heat.[19]
-
Metals: Can be corrosive to metals.[7][11] It may react with some metals to release flammable hydrogen gas, particularly in the presence of moisture. Forms shock-sensitive explosive mixtures with sodium and potassium.[20][21]
-
Oxidizing Agents: Incompatible with strong oxidizing agents.[5][14][16]
Experimental Protocols
5.1 Determination of Water of Hydration (Thermal Gravimetric Analysis)
This method quantifies the number of water molecules in a hydrate by measuring mass loss upon heating.
-
Principle: A sample of the hydrate is heated under controlled conditions, and its mass is continuously monitored. The mass loss corresponds to the volatilization of water and other decomposition products like HCl.
-
Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) is typically used.[18]
-
Methodology:
-
A precise mass of ferric chloride hexahydrate (e.g., 10-20 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or inert gas like nitrogen).
-
The TGA records the mass of the sample as a function of temperature, while the DTA records temperature differences between the sample and a reference, indicating endothermic or exothermic events.[18]
-
The resulting TGA curve shows distinct steps corresponding to mass loss events. For ferric chloride hexahydrate, these steps represent the complex dehydration and decomposition processes.[15][18]
-
By analyzing the percentage mass loss at each step, the composition of intermediates and the final product can be inferred.[18]
-
5.2 Determination of Solubility (Headspace Gas Chromatography)
This modern technique offers an indirect but precise way to measure the solubility of inorganic salts.[22]
-
Principle: A small amount of a volatile compound (a "tracer," e.g., methanol) is added to a series of salt solutions of varying concentrations. The partitioning of the tracer between the liquid and vapor (headspace) phases is dependent on the salt concentration. At the saturation point, the relationship between the tracer's vapor concentration and the total salt amount changes, creating a breakpoint on a graph.[22][23]
-
Methodology:
-
Sample Preparation: Prepare a series of vials containing a fixed volume of solvent (e.g., 0.5 mL of a methanol-water solution) and precisely weighed, increasing amounts of ferric chloride hexahydrate. The range of masses should span from well below to above the expected saturation point.
-
Equilibration: The sealed vials are placed in a headspace autosampler and equilibrated at a constant temperature (e.g., 60 °C) with shaking to allow the tracer to reach vapor-liquid equilibrium.
-
Analysis: A sample of the headspace gas from each vial is automatically injected into a gas chromatograph (GC). The GC measures the concentration of the volatile tracer in the vapor phase.
-
Data Interpretation: A plot is created with the tracer's GC signal (peak area) on the y-axis versus the mass of the salt on the x-axis. The plot will show a distinct change in slope (a breakpoint). This breakpoint corresponds to the concentration at which the solution becomes saturated.[22]
-
Calculation: The solubility is calculated from the mass of the salt and the volume of the solvent at the breakpoint.[23]
-
Figure 2: Experimental workflow for solubility determination via Headspace GC.
5.3 Determination of Crystal Structure (Single-Crystal X-ray Diffraction)
This is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.
-
Principle: A single crystal is irradiated with a monochromatic X-ray beam. The atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the directions and intensities of these diffracted beams, a 3D model of the electron density, and thus the atomic positions, can be constructed.
-
Methodology:
-
Crystal Growth: A high-quality single crystal of ferric chloride hexahydrate is grown, typically by slow evaporation of a saturated solution.
-
Mounting: The crystal is mounted on a goniometer head in the X-ray diffractometer.
-
Data Collection: The crystal is rotated in the X-ray beam, and a detector records the diffraction pattern at thousands of different orientations.
-
Structure Solution: The collected data are processed using specialized software. The positions of the atoms are determined by solving the "phase problem" and refining the structural model against the experimental data.
-
Result: The output is a precise model of the unit cell, including bond lengths (e.g., Fe-Cl and Fe-O distances), bond angles, and the overall packing of molecules in the crystal.[12]
-
Safety and Handling
Ferric chloride hexahydrate is a hazardous substance and must be handled with appropriate precautions.
-
Corrosive: It is corrosive to metals and can cause severe skin burns and serious eye damage.[7][11][24]
-
Toxicity: It is harmful if swallowed.[5][7] Overdose can have a corrosive effect on the gastrointestinal mucosa.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with a face shield, and appropriate lab clothing.[11][17][25]
-
Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[11][14] Avoid formation of dust.[7]
-
Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from incompatible materials like strong bases, oxidizing agents, and certain metals.[14][16]
References
- 1. Ferric chloride hexahydrate | Cl3Fe.6H2O | CID 6093258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]
- 3. Sciencemadness Discussion Board - Drying Out Iron Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. americanelements.com [americanelements.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Iron(III)_chloride [chemeurope.com]
- 9. Specifications, Uses, SDS of Ferric Chloride Hexahydrate Manufacturers [kingofchemicals.com]
- 10. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 11. carlroth.com [carlroth.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Iron;chloride;hexahydrate | Benchchem [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Thermal dehydration and decomposition of FeCl3·xH2O | Semantic Scholar [semanticscholar.org]
- 16. fishersci.com [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
- 18. Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]
- 19. columbuschemical.com [columbuschemical.com]
- 20. Iron chloride hexhydrate [chembk.com]
- 21. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. farnell.com [farnell.com]
- 25. media.laballey.com [media.laballey.com]
